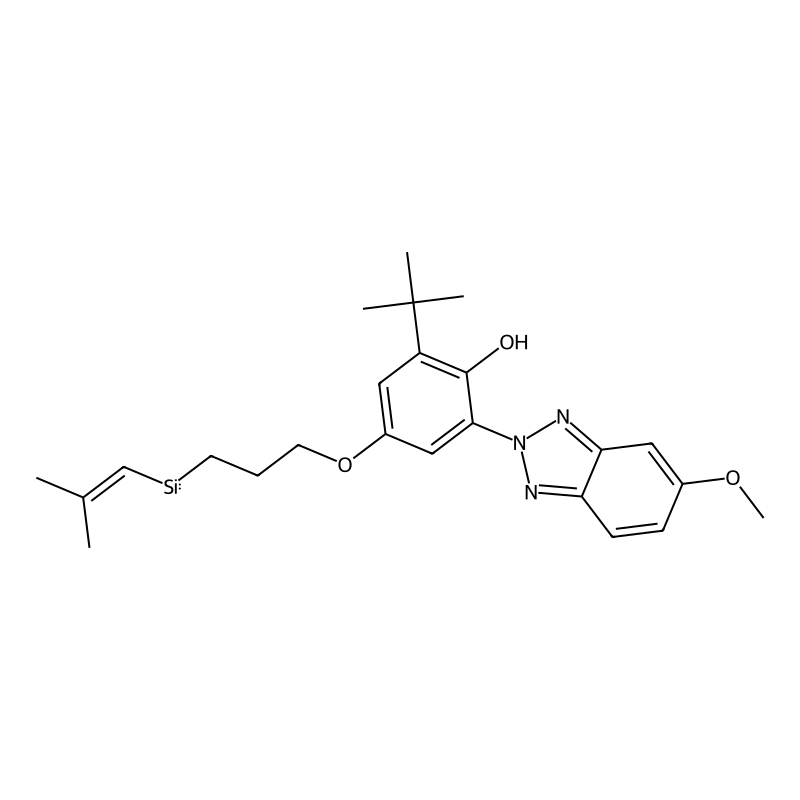

Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- is a complex organic compound that belongs to the class of phenolic compounds. This compound features a phenolic ring substituted with various functional groups, including a tert-butyl group, an ethenyldimethylsilyl group, and a benzotriazole moiety. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields.

- UV absorption (due to the benzotriazole group)

- Light stabilization (by absorbing UV radiation and protecting other molecules from degradation)

- Interaction with specific biological targets (if applicable in a biological context)

- No data is available on the safety or hazards associated with this compound.

- General safety precautions should be followed when handling unknown compounds, including wearing appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Further Exploration

- Scientific databases like SciFinder or Reaxys can be used to search for similar compounds and potentially find related research articles that might shed light on the properties and applications of this specific molecule [, ].

- Patent databases might also be helpful if this compound is related to a specific industrial application [].

The chemical behavior of this compound can be characterized by several types of reactions:

- Nucleophilic Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions, where it acts as a leaving group.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters.

- Silane Reactions: The ethenyldimethylsilyl group can participate in hydrosilylation and other silane-related reactions, which are useful in organic synthesis.

Research on phenolic compounds indicates that they often exhibit significant biological activities, including:

- Antioxidant Properties: Phenols are known for their ability to scavenge free radicals, which can help protect cells from oxidative stress.

- Antimicrobial Activity: Many phenolic compounds possess antimicrobial properties, making them potential candidates for pharmaceutical applications.

- Anti-inflammatory Effects: Certain derivatives may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- typically involves several steps:

- Preparation of the Phenolic Core: Starting from simple phenolic compounds, alkylation with tert-butyl groups is performed using alkyl halides in the presence of a base.

- Introduction of the Ethenyldimethylsilyl Group: This can be achieved through a silane coupling reaction or hydrosilylation.

- Benzotriazole Functionalization: The benzotriazole moiety can be introduced via nucleophilic substitution or coupling reactions with appropriate precursors.

This compound has potential applications in various fields:

- Cosmetics and Personal Care Products: Due to its antioxidant properties, it may be utilized as a preservative or stabilizer in formulations.

- Pharmaceuticals: Its biological activities suggest potential uses in drug development for treating oxidative stress-related conditions.

- Material Science: The unique structural features may lend themselves to applications in polymers or coatings.

Studies on the interactions of this compound with biological molecules are crucial for understanding its potential therapeutic effects. Investigations may include:

- Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.

- Cellular Uptake Studies: Assessing how effectively the compound penetrates cell membranes and its subsequent biological effects.

- Mechanistic Studies: Understanding the biochemical pathways modulated by this compound through various assays.

Several compounds share structural or functional similarities with Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Butylated Hydroxytoluene | Two tert-butyl groups | Widely used as an antioxidant in food and cosmetics |

| 2-Hydroxy-4-methoxybenzophenone | Hydroxy and methoxy groups | Commonly used as a UV filter |

| 2-(5-Chloro-2H-benzotriazol-2-yl)-4-(1,1-dimethylethyl)phenol | Benzotriazole moiety | Enhanced UV protection capabilities |

The unique combination of functional groups in Phenol, 2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- distinguishes it from other similar compounds, potentially offering novel properties and applications.

Phenolic benzotriazoles constitute a structurally diverse class of UV absorbers characterized by a 2-(2-hydroxyphenyl)-2H-benzotriazole backbone. The compound Phenol,2-(1,1-dimethylethyl)-4-[3-(ethenyldimethylsilyl)propoxy]-6-(5-methoxy-2H-benzotriazol-2-yl)- belongs to this family, with four critical structural features:

- Benzotriazole Core: The 2H-benzotriazole moiety enables UV absorption via excited-state intramolecular proton transfer (ESIPT), a mechanism critical for converting UV energy into harmless heat.

- Phenolic Substituents: A tert-butyl group at the 2-position and a methoxy group at the 5-position on the benzotriazole ring enhance electron withdrawal, broadening UV absorption into the 300–400 nm range.

- Silyl Ether Linkage: The 3-(ethenyldimethylsilyl)propoxy group at the 4-position introduces silicon-based functionality, reducing volatility and improving thermal stability in polymer matrices.

- Methoxy Group: The 5-methoxy substitution fine-tunes electron density, optimizing absorption efficiency in the UV-A spectrum.

Table 1: Structural Features and Functional Roles

This structure aligns with trends in advanced UV absorbers, where hybrid designs merge traditional benzotriazole chemistry with organosilicon modifications to address industrial demands.

Historical Development of Silyl-Functionalized Benzotriazole Compounds

The integration of silyl groups into benzotriazole UV absorbers emerged in the early 2000s as a response to limitations in photostability and processing compatibility. Key milestones include:

- Early Benzotriazole Derivatives (1970s–1990s): Initial UV absorbers like 2-(2H-benzotriazol-2-yl)-4-methylphenol (UV-P) relied solely on phenolic hydroxyl groups for ESIPT but suffered from volatility and limited thermal stability.

- Steric Shielding Innovations (2000s): Bulky alkyl groups (e.g., tert-butyl) were introduced to protect the hydroxyl group, as seen in UV-326 and UV-327, improving photopermanence in coatings.

- Silylation Breakthroughs (2010s–Present): Patents and studies demonstrated that silyl ether groups, such as ethenyldimethylsilyl, reduce volatility and enable covalent bonding to silicone-based polymers. For example, Suhadolnik et al. (2002) showed that electron-withdrawing silyl groups paradoxically enhance photostability despite weakening hydrogen bonds.

Table 2: Evolution of Silylated Benzotriazole Derivatives

The compound’s 3-(ethenyldimethylsilyl)propoxy group exemplifies modern strategies to balance ESIPT efficiency with material compatibility. Its vinyl moiety allows for crosslinking in silicone matrices, a feature leveraged in patents for UV-stable coatings.